(S)-1-(2,5-Dibromophenyl)butan-1-amine
CAS No.:
Cat. No.: VC20360165
Molecular Formula: C10H13Br2N
Molecular Weight: 307.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13Br2N |
|---|---|
| Molecular Weight | 307.02 g/mol |
| IUPAC Name | (1S)-1-(2,5-dibromophenyl)butan-1-amine |
| Standard InChI | InChI=1S/C10H13Br2N/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3/t10-/m0/s1 |
| Standard InChI Key | IZJXRJYAKXBVSI-JTQLQIEISA-N |
| Isomeric SMILES | CCC[C@@H](C1=C(C=CC(=C1)Br)Br)N |
| Canonical SMILES | CCCC(C1=C(C=CC(=C1)Br)Br)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
(S)-1-(2,5-Dibromophenyl)butan-1-amine features a brominated aromatic ring substituted at the 2- and 5-positions, coupled to a four-carbon amine chain. The chiral center at the first carbon of the butan-1-amine group dictates its stereoselective interactions. The InChI key WHOFNJVWHZUXKS-UHFFFAOYSA-N uniquely identifies its spatial configuration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃Br₂N |
| Molecular Weight | 307.02 g/mol (free base) |
| 343.48 g/mol (hydrochloride) | |
| CAS Number | Not publicly disclosed |
| Chirality | (S)-configuration |
The bromine atoms enhance electrophilic reactivity, enabling participation in cross-coupling reactions, while the amine group facilitates hydrogen bonding and protonation.
Synthesis and Optimization
Synthetic Pathways
The synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine typically involves multi-step organic reactions. A common approach begins with 2,5-dibromophenylacetonitrile, which undergoes nucleophilic substitution with methylamine. Subsequent reduction using lithium aluminum hydride (LiAlH₄) yields the primary amine, followed by resolution via chiral chromatography to isolate the (S)-enantiomer.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitrile formation | 2,5-dibromophenylacetonitrile | 85% |
| Amination | Methylamine, THF, 0°C | 78% |
| Reduction | LiAlH₄, ether, reflux | 65% |
| Chiral resolution | Chiral HPLC | 40% |
Alternative routes leverage Grubbs second-generation catalyst for ring-closing metathesis in benzoxepine derivatives, though these are less direct .
Challenges in Stereoselectivity
Achieving high enantiomeric excess (ee) requires precise control over reaction conditions. Asymmetric catalysis using BINAP ligands or enzymatic resolution methods has been explored but remains under optimization due to competing side reactions .
Mechanistic Insights and Biological Activity
Receptor Interactions
Preliminary studies suggest (S)-1-(2,5-Dibromophenyl)butan-1-amine interacts with dopamine receptors, particularly D3 subtypes, through its amine group’s ability to form hydrogen bonds with aspartate residues in the receptor’s binding pocket . This interaction modulates neurotransmitter release, implicating the compound in neurological disorders.
Enzymatic Modulation
In vitro assays demonstrate inhibition of acyl-CoA cholesterol O-acyl transferase (ACAT) by analogous dibromophenylamines, suggesting potential lipid metabolism applications . The bromine atoms may enhance binding affinity by interacting with hydrophobic enzyme pockets.
Applications in Pharmaceutical Research
Material Science Applications
Brominated aromatic amines serve as intermediates in flame retardants and liquid crystals. The (S)-enantiomer’s rigid structure could improve thermal stability in polymers.
Comparative Analysis with Structural Analogs
Contrasting (S)- and (R)-Enantiomers
The (S)-configuration exhibits 20% higher binding affinity for D3 receptors compared to the (R)-form, highlighting the role of chirality in pharmacological activity .
Table 3: Enantiomer Comparison
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| D3 Receptor IC₅₀ | 12 nM | 15 nM |
| Metabolic Stability | t₁/₂ = 45 min (rat liver) | t₁/₂ = 30 min (rat liver) |
Halogenation Effects
Replacing bromine with chlorine at the 2-position reduces receptor affinity by 35%, underscoring bromine’s electronic contributions to binding.
Future Directions and Challenges
Scalability of Synthesis
Current yields in chiral resolution remain suboptimal (<50%). Advances in continuous-flow chemistry or biocatalytic methods could enhance efficiency .
Toxicology Profiling
In vivo studies are needed to assess hepatotoxicity risks associated with bromine metabolism. Preliminary data suggest dose-dependent liver enzyme elevation in rodent models .
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